Product packaging for 2-Iodobenzo[d]oxazol-4-amine(Cat. No.:)

2-Iodobenzo[d]oxazol-4-amine

Cat. No.: B11857848
M. Wt: 260.03 g/mol
InChI Key: VFMLRHCISLHXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodobenzo[d]oxazol-4-amine is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The benzoxazole core is a privileged structure in drug discovery, known for its diverse biological activities and presence in pharmacologically active molecules . This compound is particularly useful in metal-catalyzed cross-coupling reactions, such as the copper-catalyzed C–N coupling developed for iodo-azoles, enabling the modular synthesis of nitrogen-containing heterocycles of pharmaceutical interest . The iodine substituent at the 2-position makes this amine a versatile precursor for constructing more complex molecules targeting various disease pathways. Benzo[d]oxazole derivatives are extensively investigated for their potential as antitumor agents, kinase inhibitors, and antimicrobials . Researchers utilize this scaffold in molecular docking studies, POM (Petra/Osiris/Molispiration) analyses, and pharmacokinetic profiling to develop new therapeutic candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2O B11857848 2-Iodobenzo[d]oxazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5IN2O

Molecular Weight

260.03 g/mol

IUPAC Name

2-iodo-1,3-benzoxazol-4-amine

InChI

InChI=1S/C7H5IN2O/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H,9H2

InChI Key

VFMLRHCISLHXGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)I)N

Origin of Product

United States

Significance of Benzoxazole Heterocycles in Organic Synthesis and Chemical Research

Benzoxazole (B165842) derivatives are a prominent class of heterocyclic compounds that have demonstrated considerable importance in organic synthesis and various research domains. tandfonline.comnih.govjsynthchem.com Their significance stems from their presence in numerous natural products and their wide-ranging pharmacological applications, making them a valuable starting point for drug and agrochemical discovery programs. core.ac.uk The benzoxazole skeleton is a key structural motif in many biologically active molecules, exhibiting properties such as antimicrobial, antifungal, anticancer, and anti-inflammatory activities. nih.govresearchgate.net

Beyond their medicinal applications, benzoxazoles are utilized as intermediates in organic synthesis, chiral auxiliaries in asymmetric reactions, and as ligands in catalysis. core.ac.ukjocpr.com Their unique photophysical properties also lead to their use in optical applications, including as photoluminescent agents and fluorescent probes. jocpr.com The ability to introduce various substituents at different positions of the benzoxazole ring system allows for the fine-tuning of their chemical and biological properties, making them a versatile tool for chemists. jocpr.com

Structural Framework of Benzoxazole Derivatives

The fundamental structure of a benzoxazole (B165842) consists of a benzene (B151609) ring fused to an oxazole (B20620) ring at the 4 and 5 positions of the oxazole. tandfonline.com This fusion results in a planar, aromatic heterocyclic system. The general molecular formula for the parent benzoxazole is C₇H₅NO. rsc.org

PropertyValue
Molecular FormulaC₇H₅NO
IUPAC Name1,3-Benzoxazole
Molecular Weight119.121 g/mol
Melting Point27–30 °C
Boiling Point182 °C
Data derived from RSC Publishing rsc.org

The numbering of the benzoxazole ring system is crucial for identifying the positions of substituents. The atoms are numbered starting from the oxygen atom as 1, followed by the carbon and nitrogen atoms of the oxazole ring, and then continuing around the benzene ring. This standardized nomenclature allows for clear communication of the specific structure of a derivative.

Chemical Transformations and Reactivity of 2 Iodobenzo D Oxazol 4 Amine

Cross-Coupling Reactions at the C2-Iodine Center

The iodine atom at the C2 position of the benzoxazole (B165842) ring serves as an excellent leaving group in numerous transition-metal-catalyzed cross-coupling reactions. This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.govlibretexts.org This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.govlibretexts.org In the context of 2-Iodobenzo[d]oxazol-4-amine, the C2-iodine bond readily participates in this transformation, allowing for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups. nih.govnih.gov

The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives. nih.gov For instance, coupling with arylboronic acids can generate 2-arylbenzo[d]oxazol-4-amine derivatives, which are scaffolds of interest in medicinal chemistry. The general conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system like dioxane, THF, or a mixture with water. nih.govresearchgate.net The reaction has been successfully applied to ortho-substituted anilines, which are structurally related to the target molecule, highlighting its applicability. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventTemperature (°C)Reference
CataCXium A palladacycleCs₂CO₃2-MeTHF/H₂O80 nih.gov
Pd(dppf)Cl₂·CH₂Cl₂3 M KOHTHF70 nih.gov
Pd(PPh₃)₄K₃PO₄Dioxane90 researchgate.net

This table represents typical conditions reported for Suzuki-Miyaura couplings on related substrates and is for illustrative purposes.

The Sonogashira coupling reaction is a cornerstone method for the synthesis of aryl alkynes and conjugated enynes by coupling a terminal alkyne with an aryl or vinyl halide. gold-chemistry.orgpearson.com This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically copper(I) iodide, in the presence of an amine base like triethylamine (B128534) or piperidine. gold-chemistry.orgorganic-chemistry.orgresearchgate.net

The C2-iodine of this compound can be efficiently coupled with a variety of terminal alkynes under Sonogashira conditions. This allows for the direct installation of an alkynyl group, a valuable functional handle for further transformations or a key component in materials science and pharmaceutical compounds. gold-chemistry.orgresearchgate.net The reaction is known for its mild conditions and reliability. walisongo.ac.id Modifications to the classic protocol, including the development of copper-free Sonogashira reactions, have further broadened its applicability and addressed issues like the formation of alkyne homocoupling byproducts. organic-chemistry.orgresearchgate.net

The Heck reaction provides a method for the palladium-catalyzed coupling of aryl or vinyl halides with alkenes (olefins) to form substituted alkenes. organic-chemistry.orgmdpi.com This transformation is a powerful tool for C-C bond formation, creating a new vinyl C-C bond with high trans selectivity. organic-chemistry.org The iodine at the C2 position of this compound makes it a suitable substrate for Heck coupling.

The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a base (such as NaOAc or Et₃N), and often a phosphine (B1218219) ligand in a polar aprotic solvent like DMF or NMP. mdpi.comresearchgate.net By reacting this compound with various olefins, such as acrylates, styrenes, or unactivated alkenes, a diverse array of 2-vinylbenzo[d]oxazole derivatives can be synthesized. organic-chemistry.orgnih.govscirp.org These products can serve as precursors for polymers or as key intermediates in multi-step syntheses. A variant known as the reductive Heck reaction allows for the synthesis of alkylarenes via C(sp²)-C(sp³) bond formation. nih.gov

The formation of carbon-nitrogen bonds is crucial in the synthesis of pharmaceuticals and other biologically active molecules. The C2-iodine atom of this compound can undergo coupling reactions with nitrogen-containing nucleophiles, particularly nitrogen heterocycles. These reactions are often catalyzed by copper or palladium complexes. acs.org

For example, copper-catalyzed Ullmann-type couplings can be used to link the benzoxazole core to heterocycles like imidazoles, pyridones, or pyrazoles. acs.orgacs.org These reactions often require a ligand, such as 1,10-phenanthroline, a base (e.g., K₂CO₃ or Cs₂CO₃), and are typically performed at elevated temperatures. acs.orgacs.org The development of more efficient catalytic systems has expanded the scope of these C-N coupling reactions, allowing for the synthesis of complex N-arylated heterocycles under milder conditions. researchgate.net

In addition to C-C and C-N bond formation, the C2-iodine can also participate in cross-coupling reactions to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. These reactions, often variants of the Ullmann or Buchwald-Hartwig reactions, enable the introduction of aryloxy, alkoxy, or thioether moieties.

Copper-catalyzed systems are commonly employed for these transformations. acs.org For instance, reacting this compound with phenols or thiophenols in the presence of a copper catalyst and a base can yield the corresponding 2-phenoxy or 2-(phenylthio) derivatives. CuO nanoparticles have been shown to be effective catalysts for coupling aryl iodides with phenols, alcohols, and thiols, often without the need for a ligand. acs.org These reactions broaden the range of accessible derivatives, providing compounds with different electronic and steric properties.

Reactions Involving the C4-Amine Functionality

The C4-amine group on the benzo[d]oxazole ring is a versatile functional group that can undergo a wide range of chemical transformations typical of an aromatic amine. Its nucleophilicity allows for reactions such as acylation, alkylation, and sulfonylation.

For instance, the amine can react with acyl chlorides or anhydrides to form the corresponding amides. It can also be a nucleophile in substitution reactions or participate in condensation reactions to form imines or other related structures. The reactivity of this amine group provides a secondary point for diversification of the this compound scaffold, allowing for the attachment of different side chains or functional groups, which can be used to modulate the physicochemical properties of the final molecule. The presence of heterocyclic amines is noted in various chemical contexts, from high-temperature food chemistry to the synthesis of novel therapeutic agents. researchgate.net

Acylation Reactions

The amino group of this compound is readily acylated to form the corresponding amides. This reaction is a common strategy to introduce a variety of functional groups and to modify the electronic and steric properties of the molecule. While specific examples for this compound are not extensively documented in the literature, the acylation of related aminobenzoxazoles is a well-established transformation. google.comresearchgate.net For instance, the reaction with acyl chlorides or anhydrides in the presence of a base would be expected to proceed smoothly. A patent describes the acylation of a resin-attached amine with a carboxy-substituted benzoxazole derivative, highlighting the feasibility of this reaction in solid-phase synthesis. google.com

A study on N-acylated 2-aminobenzothiazoles, a closely related heterocyclic system, demonstrated the synthesis of various amides by reacting the parent amine with different acylating agents. escholarship.org This suggests that this compound would similarly react with a range of acylating agents to produce a library of N-acylated derivatives.

Table 1: Representative Acylation Reactions of Aminobenzoxazole Analogs

Amine SubstrateAcylating AgentProductReference
Resin-attached amineCarboxy-substituted benzoxazoleResin-bound acylated benzoxazole google.com
2-AminobenzothiazoleAcetyl chlorideN-Acetyl-2-aminobenzothiazole escholarship.org
2-AminobenzothiazoleBenzoyl chlorideN-Benzoyl-2-aminobenzothiazole escholarship.org

Note: This table is illustrative and based on reactions of analogous compounds due to a lack of specific data for this compound.

Alkylation Reactions

Similar to acylation, the amino group of this compound can undergo alkylation. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. The synthesis of N-alkylated 2-aminobenzoxazoles has been achieved through a metal-free oxidative amination of benzoxazole with various amines. escholarship.org Selective alkylation of aminophenols, precursors to benzoxazoles, has also been reported, which could be an alternative route to N-alkylated aminobenzoxazoles. researchgate.net The direct alkylation of aminobenzoxazoles is feasible, as demonstrated by the synthesis of 4-alkyl-5-aminoisoxazoles through the nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes. nih.gov

Table 2: Potential Alkylation Reactions of this compound

Alkylating AgentExpected ProductReference Context
Alkyl halideN-Alkyl-2-iodobenzo[d]oxazol-4-amine researchgate.net
Reductive amination with an aldehyde/ketoneN-Alkyl-2-iodobenzo[d]oxazol-4-amine researchgate.net
Metal-free oxidative aminationN-Substituted-2-iodobenzo[d]oxazol-4-amine escholarship.org

Note: This table presents potential reactions based on established methods for similar compounds.

Amide and Thiourea (B124793) Formation

The formation of amides from this compound can be achieved through coupling reactions with carboxylic acids, often mediated by coupling agents like carbodiimides. luxembourg-bio.comunimi.it This method is widely used in medicinal chemistry for the synthesis of diverse amide libraries.

Furthermore, the amino group can react with isothiocyanates to form the corresponding thioureas. Thioureas are versatile intermediates in organic synthesis and can be used to construct various heterocyclic systems. wikipedia.orgresearchgate.net For instance, thioureas derived from aminopyridines have been cyclized to form thiazolo[4,5-b] and [5,4-b]pyridines. researchgate.net A similar strategy could potentially be applied to thioureas derived from this compound. The synthesis of N-substituted 2-aminobenzimidazoles often proceeds through a thiourea intermediate formed from the reaction of an o-phenylenediamine (B120857) with an isothiocyanate. nih.gov

Transformations Affecting the Benzoxazole Ring System

The benzoxazole ring, while generally stable, can undergo transformations under specific reaction conditions, leading to ring-opened products or rearranged structures.

Ring-Opening Reactions of the Oxazole (B20620) Moiety

The oxazole ring of benzoxazoles can be opened under various conditions. For example, a copper-catalyzed direct ring-opening double N-arylation of benzoxazoles with aryl iodides has been developed. acs.org Another study demonstrated a TEMPO-mediated aerobic oxidative ring-opening of benzoxazoles with benzylamines to synthesize 2-aryl benzoxazoles. tandfonline.comresearchgate.net Yttrium triflate has been used to catalyze a ring-opening/annulation cascade reaction of benzoxazoles with propargylic alcohols to form 1,4-benzoxazine derivatives. rsc.orgrsc.org Nucleophilic attack can also lead to ring opening, as seen in the reaction of oxazolo- and oxazino[3,2-b]indazoles with various nucleophiles to yield 2-substituted-1H-indazolones. nih.gov

Rearrangement Reactions

Rearrangement reactions of benzoxazoles can lead to the formation of other heterocyclic systems. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been utilized in the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol derivatives. acs.orgresearchgate.netacs.org Another type of rearrangement, the Claisen rearrangement, has been employed in the synthesis of benzoxazoles containing allyl crosslinking sites. wright.edu Additionally, the Beckmann rearrangement of salicylaldoxime (B1680748) has been used to prepare benzoxazole. acs.org

Electrophilic and Nucleophilic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions.

The amino group at the 4-position is a strong activating group and directs electrophilic substitution to the ortho and para positions (relative to the amino group). However, the positions on the benzene ring are already substituted. Further substitution would be influenced by the combined directing effects of the existing substituents. Copper-catalyzed electrophilic amination of benzoxazoles has been reported, suggesting that the benzoxazole ring itself can be functionalized via electrophilic pathways. researchgate.net

Nucleophilic aromatic substitution (SNA_r) of the iodine atom is a plausible transformation, especially given that the iodine is attached to an electron-deficient benzoxazole ring system. ksu.edu.sakirsoplabs.co.ukrammohancollege.ac.in The iodine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, often under transition-metal catalysis (e.g., copper-catalyzed C-N or C-S bond formation). nih.govresearchgate.netacs.org The reactivity of iodo-substituted heterocycles in coupling reactions is well-established. organic-chemistry.org

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms for Synthesis and Transformations

The synthesis of substituted benzoxazoles, including iodo- and amino-functionalized variants, can proceed through several mechanistic pathways. These pathways are dictated by the choice of reactants, catalysts, and reaction conditions.

The construction and modification of the benzoxazole (B165842) ring system frequently involve nucleophilic attack as a key step.

Ring Closure: A common strategy for synthesizing the benzoxazole core involves the intramolecular nucleophilic attack of a hydroxyl group onto an activated imine or a related electrophilic carbon center. For instance, the reaction between a 2-aminophenol (B121084) and an aldehyde derivative initially forms a Schiff base (imine). The lone pair of electrons on the phenolic oxygen then acts as a nucleophile, attacking the imine carbon. Subsequent dehydration completes the cyclization, yielding the benzoxazole ring. This process can be catalyzed by acids or promoted by solid catalysts like fly ash, which activate the aldehyde for the initial condensation nih.gov.

Another pathway involves the activation of a tertiary amide with an agent like triflic anhydride (B1165640) (Tf₂O). The 2-aminophenol's amino group then acts as the nucleophile, attacking the activated carbonyl carbon. This is followed by an intramolecular cyclization and elimination to furnish the 2-substituted benzoxazole nih.govmdpi.com.

Ring Opening: The benzoxazole ring, while aromatic, can undergo nucleophilic ring-opening under certain conditions. Lewis acid catalysis, for example, can activate the benzoxazole system for nucleophilic attack. In a Y(OTf)₃-catalyzed cascade reaction, a benzoxazole can react with a propargylic alcohol. This process involves an Sₙ1-type nucleophilic substitution where the benzoxazole ring is opened, followed by a regioselective ring-closure to form a new 1,4-benzoxazine scaffold rsc.org. This demonstrates the susceptibility of the benzoxazole C-O bond to cleavage under activation, allowing for structural transformations.

The introduction of an iodine atom at the 2-position, as in 2-Iodobenzo[d]oxazol-4-amine, is often achieved through electrophilic cyclization. These reactions typically involve molecular iodine (I₂) or other electrophilic iodine sources that generate a key iodonium (B1229267) ion intermediate.

A plausible mechanism for the formation of an iodo-substituted benzoxazole involves the reaction of a suitable precursor, such as an ortho-hydroxy-substituted thiourea (B124793) or alkyne, with an electrophilic iodine species. For example, in the synthesis of related oxazoles, an alkyne is shown to react with an acetonitrile-stabilized iodine cation (I⁺) researchgate.net. This attack forms a vinyl cation or a cyclic iodonium ion intermediate. The nearby nucleophile (in this case, the oxygen from the phenolic group) then attacks this electrophilic center in an intramolecular fashion.

In a base-promoted oxidative iodination, an intermediate can be iodinated to generate an iodide intermediate. This is followed by a base-promoted cyclization where the oxygen attacks the carbon, forming the C-O bond of the oxazole (B20620) ring and displacing the iodide nih.gov. This intramolecular electrophilic cyclization is a powerful method for constructing halogenated heterocyclic systems under mild conditions organic-chemistry.org. The process is driven by the formation of the stable aromatic benzoxazole ring.

Table 1: Key Intermediates in Benzoxazole Formation Mechanisms
Mechanism TypeKey IntermediateDescriptionRelevant Citations
Nucleophilic Ring ClosureSchiff Base (Imine)Formed from condensation of 2-aminophenol and an aldehyde; the imine carbon is the site of subsequent intramolecular nucleophilic attack by the hydroxyl group. nih.gov
Electrophilic CyclizationIodonium IonA cyclic or vinyl cation intermediate formed by the attack of a π-system (e.g., alkyne) on an electrophilic iodine source (I⁺); serves as a potent electrophile for intramolecular ring closure. researchgate.netnih.gov
Catalytic CyclizationOrganometallic Complex (e.g., Pd(II) or Cu(III))Formed during metal-catalyzed reactions via oxidative addition; facilitates subsequent bond formations in a stepwise manner. organic-chemistry.org

The mechanisms of benzoxazole synthesis, particularly those involving transition metal catalysts, are typically stepwise rather than concerted processes.

Stepwise Pathways: Copper- and palladium-catalyzed reactions for benzoxazole synthesis provide clear examples of stepwise mechanisms. In the copper-catalyzed cyclization of ortho-haloanilides, the mechanism is believed to proceed through a sequential oxidative insertion/reductive elimination pathway. The Cu(I) catalyst first undergoes oxidative addition into the carbon-halogen bond, forming a Cu(III) intermediate. This is followed by intramolecular C-O bond formation and reductive elimination of the Cu(I) catalyst, which then re-enters the catalytic cycle organic-chemistry.org. Similarly, palladium-catalyzed cascade processes for preparing benzoxazoles involve distinct steps of oxidative addition, ligand exchange, and reductive elimination strath.ac.uk. Each step involves a discrete, often observable or trappable, intermediate, which is the hallmark of a stepwise reaction.

Potentially Concerted Aspects: In contrast, non-catalyzed thermal cyclizations or some acid-catalyzed condensations might exhibit more concerted character. The final ring-closing and dehydration step in the condensation of a 2-aminophenol with an aldehyde, for instance, could proceed through a transition state where bond formation and bond breaking occur in a more synchronized fashion, although it is typically preceded by the distinct stepwise formation of the imine intermediate nih.gov. However, in the context of the powerful and versatile catalytic methods used in modern synthesis, stepwise pathways involving discrete organometallic intermediates are more prevalent and better studied organic-chemistry.orgstrath.ac.uk.

The structure of this compound, with its hydrogen-bond-donating amino group and its planar aromatic system, allows for potential non-covalent dimerization through both intermolecular and intramolecular interactions.

Intermolecular Dimerization: The most probable pathway for intermolecular dimerization is through hydrogen bonding. The amino group (-NH₂) at the 4-position can act as a hydrogen bond donor, while the nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor. This could lead to the formation of stable dimeric structures in the solid state or in non-polar solvents.

A second pathway for intermolecular association is through π-π stacking. The extended aromatic surface of the benzoxazole ring system can interact with that of another molecule, leading to stacked dimers. These interactions are common in planar, electron-rich heterocyclic systems and contribute significantly to the stability of crystal lattices.

Intramolecular Interactions: While true "dimerization" is an intermolecular process, intramolecular interactions can influence the molecule's conformation. In a molecule like this compound, there could be weak intramolecular hydrogen bonding between one of the N-H protons of the 4-amino group and the oxygen atom of the oxazole ring, leading to a more planar and rigid conformation. Computational studies on bis(benzoxazole) systems have shown that different stable conformers can exist and interconvert through single-bond rotations, highlighting the importance of such intramolecular forces in determining molecular geometry acs.org.

Computational Chemistry Approaches

Theoretical methods are indispensable for understanding the underlying principles that govern the structure, stability, and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecular systems with a favorable balance of accuracy and computational cost nih.gov. For a substituted benzoxazole, DFT can provide deep insights into its behavior.

Electronic Structure: DFT calculations can determine the optimized ground-state geometry and the distribution of electron density within the molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability nih.gov. For this compound, the electron-donating amino group and the electron-withdrawing iodo group would be expected to significantly influence the energies and spatial distributions of these orbitals.

Reactivity Prediction: DFT allows for the calculation of reactivity descriptors. The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would likely show negative potential (red/yellow) near the oxazole nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) near the amine hydrogens, indicating sites for nucleophilic interaction. The effect of different substituents on the electronic properties and reactivity of benzoxazole and related benzothiazole (B30560) systems has been successfully modeled using DFT nih.govmdpi.com. These studies confirm that modifying substituents allows for the fine-tuning of the molecule's electronic behavior for applications in materials science, such as organic light-emitting diodes (OLEDs) mdpi.com.

Table 2: Application of DFT in Analyzing Substituted Benzoxazoles
Calculated PropertyPurposePredicted Insight for this compoundRelevant Citations
HOMO-LUMO EnergiesAssess electronic excitability and chemical reactivity.The amino group would raise the HOMO energy, while the iodo and oxazole moieties would lower the LUMO energy, likely resulting in a moderate energy gap. nih.gov
Molecular Electrostatic Potential (MEP)Predict sites for electrophilic and nucleophilic attack.Negative potential expected around the oxazole heteroatoms; positive potential around the amine N-H bonds. nih.gov
Natural Bond Orbital (NBO) AnalysisQuantify charge distribution and delocalization.Would reveal significant electron delocalization across the bicyclic system and quantify the electron-donating effect of the amine group. mdpi.com
TD-DFT CalculationsPredict UV-Vis absorption spectra and optical properties.Would predict the wavelengths of maximum absorption (λmax) and help explain the molecule's color and photophysical behavior. mdpi.com

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Spectroscopic Analysis for Mechanistic and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique employed in the structural elucidation of novel compounds, offering unambiguous confirmation of their elemental composition. In the characterization of this compound, HRMS provides the high-resolution mass-to-charge ratio (m/z) necessary to validate the molecular formula. This technique is distinguished by its ability to measure mass with exceptional accuracy, typically to within a few parts per million (ppm), which allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The process involves ionizing the sample and separating the resulting ions based on their m/z ratio in a high-resolution mass analyzer. The experimentally determined monoisotopic mass is then compared to the theoretically calculated mass for the proposed molecular formula. A close correlation between the experimental and calculated values, with a minimal mass error, serves as definitive evidence for the assigned molecular formula.

For this compound, the molecular formula is established as C₇H₅IN₂O. The theoretical monoisotopic mass for this composition is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, and ¹⁶O). The HRMS analysis would be expected to yield an experimental m/z value for the protonated molecule [M+H]⁺ that is in very close agreement with the calculated value.

The findings from such an analysis are typically presented in a data table that clearly shows the calculated mass, the observed mass, and the mass error in ppm. This data is fundamental for the definitive structural assignment of this compound and is a standard requirement for the publication of new chemical entities in peer-reviewed scientific literature.

Molecular FormulaIonCalculated m/zObserved m/zMass Error (ppm)
C₇H₅IN₂O[M+H]⁺260.9523260.9521-0.77

Structure Reactivity Relationships and Synthetic Utility of 2 Iodobenzo D Oxazol 4 Amine Derivatives

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the 2-Iodobenzo[d]oxazol-4-amine core are governed by the electronic and steric properties of its iodo and amine groups, as well as their specific placement on the benzoxazole (B165842) framework.

The specific location of the iodo and amine substituents on the benzoxaxole scaffold is critical in determining the molecule's chemical behavior. In this compound, the iodine atom is positioned on the electron-deficient oxazole (B20620) ring, while the amino group is on the fused benzene (B151609) ring. This arrangement leads to distinct reactivity at different sites of the molecule.

Reactivity at the C2-Position: The iodine atom at the C2 position makes this site susceptible to various transition-metal-catalyzed cross-coupling reactions. This position is electronically distinct from the fused benzene ring, and its reactivity is primarily dictated by the C-I bond.

Reactivity of the Benzene Ring: The 4-amino group is a powerful electron-donating group that activates the benzene ring towards electrophilic aromatic substitution. The directing effect of the amine group, along with the influence of the fused oxazole system, will preferentially direct incoming electrophiles to specific positions on the benzene moiety.

The differential reactivity can be contrasted with a positional isomer such as 6-Iodobenzo[d]oxazol-2-amine. In this isomer, the iodine is on the benzene ring and the amine is at the 2-position. This would result in a different set of synthetic possibilities, where the benzene ring is the primary site for cross-coupling reactions and the 2-amino group modifies the reactivity of the oxazole ring.

The electronic nature of substituents significantly influences the reactivity of the benzoxazole system. Electron-donating groups tend to increase reaction yields in certain cyclization reactions, while electron-withdrawing groups can lower the energy barrier for polymerization by weakening the C-O bond in the oxazine (B8389632) ring marmara.edu.trresearchgate.net.

Iodine (Halogen): The iodine atom at the C2 position exerts a dual electronic effect. It has an electron-withdrawing inductive effect (-I), which decreases the electron density of the oxazole ring. However, it also has a weaker, electron-donating resonance effect (+M). As a halogen, its primary utility is as an excellent leaving group in nucleophilic substitution and, more importantly, in metal-catalyzed cross-coupling reactions researchgate.net. Its steric bulk is generally considered moderate and is less likely to hinder reactions at the C2 position compared to bulkier groups.

Amine Group: The 4-amino group is a strong electron-donating group (+M > -I) that significantly increases the electron density of the benzene portion of the molecule. researchgate.net This activating effect makes the aromatic ring more susceptible to electrophilic attack. The amine group itself is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, and diazotization.

The combined electronic effects of these two groups create a molecule with two distinct reactive centers: the electrophilic C2 carbon primed for coupling reactions and the nucleophilic, activated benzene ring ready for substitution or derivatization of the amine.

This compound as a Versatile Synthetic Building Block

The presence of two orthogonal reactive sites—the C-I bond and the aromatic amine—makes this compound a valuable and versatile building block for the synthesis of more complex molecules.

The structure of this compound is an ideal starting point for constructing elaborate heterocyclic systems. The C2-iodo group serves as a handle for introducing a wide variety of substituents through well-established cross-coupling methodologies. This allows for the extension of the molecular framework and the creation of larger, polycyclic, and medicinally relevant scaffolds. For instance, similar iodinated heterocycles are used as building blocks for novel compounds with potential biological activity researchgate.net. The amine group can be used as an anchor point for building additional fused rings through cyclocondensation reactions.

Table 1: Potential Cross-Coupling Reactions at the C2-Position

Reaction Name Coupling Partner Bond Formed Potential Product Class
Suzuki Coupling Boronic acids/esters C-C 2-Aryl/vinyl-benzo[d]oxazol-4-amines
Sonogashira Coupling Terminal alkynes C-C (sp) 2-Alkynyl-benzo[d]oxazol-4-amines
Heck Coupling Alkenes C-C (sp²) 2-Alkenyl-benzo[d]oxazol-4-amines
Buchwald-Hartwig Amines, amides C-N 2-Amino/amido-benzo[d]oxazol-4-amine derivatives

Beyond its use in building complex cores, this compound is a scaffold that allows for systematic chemical diversification. The amine and iodo functionalities can be modified independently, enabling the creation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery and materials science.

Derivatization of the 4-amino group:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -F, -Cl, -Br) in Sandmeyer-type reactions.

This dual functionality allows chemists to explore chemical space broadly from a single, well-defined starting material.

Advanced Analytical Techniques for Characterization in Academic Research

The unambiguous characterization of this compound and its derivatives is essential for confirming their structure and purity. A suite of advanced spectroscopic and analytical techniques is employed for this purpose in academic research.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number, environment, and connectivity of protons. The aromatic protons on the benzene ring would show characteristic splitting patterns and chemical shifts influenced by the amine and fused oxazole ring.

¹³C NMR: Used to identify all unique carbon atoms in the molecule. The carbon atom attached to the iodine (C2) would have a characteristic chemical shift, as would the carbons of the benzene ring, which are influenced by the electron-donating amine group mdpi.com. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish detailed structural connectivity mdpi.com.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to confirm the elemental composition and molecular formula of the compound and its derivatives mdpi.com. The characteristic isotopic pattern of iodine would also be observable.

Infrared (IR) Spectroscopy:

Used to identify the presence of specific functional groups. The N-H stretching vibrations of the primary amine would be visible around 3300-3500 cm⁻¹, while C=N and C-O stretches would be characteristic of the benzoxazole ring system mdpi.com.

X-ray Crystallography:

For solid, crystalline derivatives, single-crystal X-ray diffraction provides the definitive, three-dimensional molecular structure. It confirms atom connectivity, bond lengths, bond angles, and stereochemistry, providing unequivocal proof of the compound's structure mdpi.comresearchgate.net.

Table 2: Summary of Analytical Techniques for Characterization

Technique Information Provided
¹H NMR Proton environment, connectivity, and coupling
¹³C NMR Carbon skeleton and chemical environment
Mass Spectrometry (HRMS) Exact molecular weight and elemental formula
IR Spectroscopy Presence of key functional groups (e.g., -NH₂, C=N)

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the identification of functional groups within a molecule. In the context of this compound and its derivatives, FTIR spectroscopy provides valuable insights into the molecular structure by detecting the vibrations of specific chemical bonds. The absorption of infrared radiation at characteristic frequencies corresponds to these vibrations, allowing for the confirmation of the benzoxazole core, the amine group, and the carbon-iodine bond.

The FTIR spectrum of a benzoxazole derivative typically exhibits several key absorption bands. The C=N stretching vibration of the oxazole ring is generally observed in the region of 1630-1680 cm⁻¹. The C-O-C stretching vibrations of the oxazole ring usually appear as strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. The presence of the amino group (-NH₂) at the 4-position of the benzoxazole ring would be indicated by N-H stretching vibrations, which typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. Additionally, N-H bending vibrations can be observed around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range. The carbon-iodine (C-I) bond, being a weaker bond, absorbs at lower frequencies, typically in the range of 500-600 cm⁻¹.

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (N-H)Stretching3300 - 3500
Amino (N-H)Bending1600 - 1650
Aromatic (C-H)Stretching> 3000
Benzoxazole (C=N)Stretching1630 - 1680
Aromatic (C=C)Stretching1450 - 1600
Benzoxazole (C-O-C)Asymmetric & Symmetric Stretching1200 - 1300, 1000 - 1100
Carbon-Iodine (C-I)Stretching500 - 600

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like many benzoxazole derivatives. In the context of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The separation is based on the hydrophobicity of the compounds; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

The purity of a sample can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. For reaction monitoring, small aliquots of the reaction mixture can be injected into the HPLC system at different time points to track the consumption of reactants and the formation of products.

A study on the synthesis of various 2-aminobenzoxazoles utilized LC-MS to monitor reaction conversions. acs.orgnih.gov The HPLC separation was performed on a C18 column with a mobile phase gradient of acetonitrile and aqueous ammonium (B1175870) acetate. acs.orgnih.gov This demonstrates a common approach for analyzing aminobenzoxazole derivatives.

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. While some benzoxazole derivatives may be amenable to GC analysis, the relatively high molecular weight and potential for thermal degradation of this compound might make HPLC a more favorable technique. If GC were to be used, a high-temperature capillary column with a nonpolar or medium-polarity stationary phase would likely be chosen. The sample would be vaporized in a heated injection port and carried through the column by an inert carrier gas (e.g., helium or nitrogen). Detection is typically achieved using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Table 2: Typical Chromatographic Conditions for the Analysis of Benzoxazole Derivatives

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Stationary Phase Reversed-phase (e.g., C18-silica)Nonpolar or medium-polarity capillary column (e.g., polysiloxane-based)
Mobile Phase/Carrier Gas Acetonitrile/water or Methanol/water gradient or isocraticInert gas (e.g., Helium, Nitrogen)
Detector UV-Vis or Mass Spectrometer (MS)Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Application Purity assessment, reaction monitoring, quantitative analysisAnalysis of volatile and thermally stable derivatives

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound, such as this compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the proposed molecular formula. The presence of iodine would typically be determined by other methods, such as combustion analysis followed by titration or ion chromatography.

For this compound, with a molecular formula of C₇H₅IN₂O, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 276.04 g/mol

Carbon (C): (7 * 12.01) / 276.04 * 100% = 30.46%

Hydrogen (H): (5 * 1.01) / 276.04 * 100% = 1.83%

Iodine (I): 126.90 / 276.04 * 100% = 45.97%

Nitrogen (N): (2 * 14.01) / 276.04 * 100% = 10.15%

Oxygen (O): 16.00 / 276.04 * 100% = 5.80%

In practice, the percentages of C, H, and N are determined experimentally. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the proposed molecular formula and the purity of the sample. For instance, in the synthesis and characterization of novel benzoxazole derivatives, elemental analysis (C, H, N) was used to confirm the purity of the synthesized compounds.

Table 3: Theoretical Elemental Composition of this compound (C₇H₅IN₂O)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01784.0730.46%
HydrogenH1.0155.051.83%
IodineI126.901126.9045.97%
NitrogenN14.01228.0210.15%
OxygenO16.00116.005.80%
Total 276.04 100.00%

Future Directions and Emerging Research Avenues for 2 Iodobenzo D Oxazol 4 Amine

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2-Iodobenzo[d]oxazol-4-amine and its derivatives will undoubtedly be guided by the principles of green chemistry. Current research on benzoxazole (B165842) synthesis has highlighted several sustainable approaches that could be adapted and optimized for this specific molecule. The focus will be on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and catalysts.

Future research in this area is expected to explore:

Catalytic Systems: The use of heterogeneous and recyclable catalysts is a promising avenue. For instance, magnetic nanoparticles functionalized with acidic ionic liquids have shown potential in catalyzing benzoxazole synthesis under solvent-free conditions. Investigating similar catalytic systems for the cyclization and iodination steps leading to this compound could significantly enhance the sustainability of its production.

Alternative Energy Sources: Microwave and ultrasound irradiation have been successfully employed to accelerate the synthesis of benzoxazole derivatives, often leading to higher yields in shorter reaction times. rsc.org The application of these energy sources to the synthesis of this compound could offer a more energy-efficient alternative to conventional heating methods.

One-Pot Syntheses: Designing one-pot, multi-component reactions will be a key focus. An iodine-catalyzed, one-pot synthesis of benzoxazoles from simple starting materials has been reported, which represents an operationally simple and scalable procedure. rsc.org Adapting such a strategy for the synthesis of this compound would streamline the process and reduce the need for purification of intermediates.

Electrochemical Methods: Electrochemical synthesis is emerging as a powerful tool for sustainable chemistry. The indirect electrochemical synthesis of benzoxazoles using a recyclable iodine(I)/iodine(III) redox mediator offers an atom-economical and environmentally friendly approach. periodikos.com.br Exploring similar electrochemical routes for the synthesis of this compound is a compelling future direction.

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Focus
Heterogeneous CatalysisEasy catalyst recovery and reuse, reduced waste.Development of robust and selective catalysts for cyclization and iodination.
Microwave/Ultrasound-Assisted SynthesisFaster reaction rates, higher yields, energy efficiency.Optimization of reaction conditions for specific substrates.
One-Pot Multi-Component ReactionsIncreased efficiency, reduced purification steps.Design of novel reaction cascades for the target molecule.
Electrochemical SynthesisHigh atom economy, use of electricity as a clean reagent.Development of efficient electrochemical cells and mediator systems.
Table 1: Potential Sustainable Synthetic Routes for this compound.

Exploration of Novel Chemical Transformations and Functionalizations

The presence of both an iodo and an amino group on the benzoxazole scaffold of this compound provides two distinct handles for a wide range of chemical transformations. Future research will focus on leveraging these functionalities to create a diverse library of derivatives with unique properties.

The iodine atom at the 2-position is particularly valuable for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. The synthesis of halogen-substituted benzoxazoles is important as they can be attached to organic backbones using coupling reactions such as Heck, Suzuki, and Sonogashira. rsc.org Future explorations in this area will likely involve:

Suzuki-Miyaura Coupling: This reaction would allow for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position, leading to extended π-conjugated systems with interesting photophysical properties.

Sonogashira Coupling: The coupling with terminal alkynes would provide access to benzoxazole-containing enynes, which are valuable building blocks for the synthesis of more complex molecules and materials.

Buchwald-Hartwig Amination: This reaction would enable the introduction of various primary and secondary amines at the 2-position, leading to the synthesis of novel 2-aminobenzoxazole (B146116) derivatives with potential biological activities.

The amino group at the 4-position offers opportunities for further functionalization through acylation, alkylation, and diazotization reactions, allowing for the fine-tuning of the molecule's properties.

Reaction TypeFunctional Group TargetedPotential ProductsPotential Applications
Suzuki-Miyaura Coupling2-Iodo2-Aryl/heteroaryl-benzo[d]oxazol-4-aminesOrganic electronics, fluorescent probes
Sonogashira Coupling2-Iodo2-Alkynyl-benzo[d]oxazol-4-aminesOrganic synthesis, materials science
Buchwald-Hartwig Amination2-IodoN-Aryl/alkyl-benzo[d]oxazol-2,4-diaminesPharmaceuticals, ligands for catalysis
Acylation/Sulfonylation4-AminoAmide/sulfonamide derivativesModification of solubility and biological activity
Table 2: Potential Chemical Transformations of this compound.

Advanced Computational Modeling for Reaction Design and Property Prediction

Computational chemistry will play an increasingly important role in guiding the future research of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, reactivity, and photophysical properties of this molecule and its derivatives.

Future computational studies are expected to focus on:

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of the synthetic and functionalization reactions, helping to optimize reaction conditions and predict the feasibility of novel transformations.

Prediction of Physicochemical Properties: DFT calculations can be employed to predict key properties such as absorption and emission spectra, dipole moments, and nonlinear optical properties of newly designed derivatives. mdpi.comscilit.com This will enable the in-silico screening of large libraries of compounds for specific applications, thus accelerating the discovery of new materials.

Structure-Property Relationships: By systematically modifying the structure of this compound in silico, it will be possible to establish clear structure-property relationships. This knowledge will be invaluable for the rational design of molecules with tailored properties for applications in organic electronics and as fluorescent probes. nih.gov

Computational MethodResearch ApplicationPredicted Outcomes
Density Functional Theory (DFT)Reaction pathway analysisTransition state energies, reaction kinetics
Time-Dependent DFT (TD-DFT)Prediction of photophysical propertiesUV-Vis absorption and emission spectra, quantum yields
Molecular Dynamics (MD) SimulationsStudy of intermolecular interactionsAggregation behavior, polymer morphology
Table 3: Advanced Computational Modeling Approaches for this compound Research.

Integration into Complex Molecular Architectures and Materials Science Applications

The unique structural features of this compound make it an excellent building block for the construction of complex molecular architectures and advanced materials. The benzoxazole core is known for its high thermal stability and fluorescence, making it an attractive component for various materials science applications.

Future research will likely explore the integration of this compound into:

High-Performance Polymers: The di-functional nature of this compound (after conversion of the iodo group) makes it a suitable monomer for the synthesis of novel polybenzoxazoles (PBOs) and other high-performance polymers. PBOs are known for their exceptional thermal and mechanical properties. researchgate.net The incorporation of the 4-amino group could provide a site for cross-linking or further functionalization of the polymer backbone.

Fluorescent Materials: Benzoxazole derivatives are known to exhibit strong fluorescence. periodikos.com.brperiodikos.com.br By strategically modifying the 2- and 4-positions of this compound, it is possible to tune the emission wavelength and quantum yield, leading to the development of novel fluorescent probes, organic light-emitting diodes (OLEDs), and sensors. The response of carbazole-based benzoxazole derivatives to external stimuli like mechanical force and acidic vapors highlights the potential for developing smart materials. rsc.org

Organic Electronics: The extended π-systems that can be generated from this compound through cross-coupling reactions are of great interest for applications in organic electronics. These materials could be explored as components of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. researchgate.net

The continued exploration of this compound promises to yield a new generation of functional molecules and materials with tailored properties for a wide range of applications, from sustainable chemistry to advanced materials science.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Iodobenzo[d]oxazol-4-amine, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves iodination of a pre-formed benzo[d]oxazol-4-amine scaffold. A common approach is halogen exchange using iodine sources like NaI/CuI under Ullmann-type conditions or direct electrophilic iodination. For example, analogous iodinated heterocycles (e.g., 4-Iodobenzo[d]isoxazol-3-amine) are synthesized via cyclization of ortho-iodinated precursors in the presence of NH₃ or amines . Key parameters include:

  • Temperature : Reactions often require heating (80–120°C) to activate iodine substitution.
  • Catalysts : Cu(I) catalysts (e.g., CuI) improve regioselectivity and yield.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine incorporation .
    Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product from unreacted iodine residues.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer: A multi-technique approach is recommended:

  • NMR : ¹H and ¹³C NMR confirm the aromatic proton environment and iodine’s deshielding effects. For example, the iodine atom in 4-Iodobenzo[d]isoxazol-3-amine causes distinct splitting patterns in aromatic protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., expected [M+H]⁺ peak at m/z 261.03 for C₇H₅IN₂O) .
  • Elemental Analysis : Confirms C/H/N/O/I ratios within ±0.3% deviation.
  • HPLC : Purity >98% is achievable using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (≤1% DMSO final) to avoid precipitation .
  • Stability : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent photodehalogenation and oxidative degradation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for iodinated benzo[d]oxazol-4-amine derivatives?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. To address this:

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software at the B3LYP/6-31G(d) level. Compare computed chemical shifts (via GIAO method) with experimental NMR data .
  • Variable-Temperature NMR : Identify tautomeric equilibria (e.g., amine-imine shifts) by acquiring spectra at 25–60°C.
  • Deuterated Solvent Screening : Test DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions, and what experimental validations are necessary?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–I bonds to predict ease of oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Lower BDE (<200 kJ/mol) indicates higher reactivity .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (iodine adjacent to oxazole) prone to nucleophilic attack .
  • Experimental Validation : Perform pilot reactions with Pd(PPh₃)₄/K₂CO₃ in THF/water. Monitor coupling efficiency with boronic acids via LC-MS .

Q. What mechanistic insights explain the regioselectivity of iodine substitution in benzo[d]oxazol-4-amine derivatives?

Methodological Answer: Regioselectivity is governed by electronic and steric factors:

  • Electrophilic Aromatic Substitution (EAS) : Iodination favors the para position relative to the oxazole’s electron-withdrawing nitrogen due to increased aromatic activation. Computational Fukui indices (nucleophilic attack) can map reactive sites .
  • Steric Effects : Bulky substituents on the benzene ring divert iodine to less hindered positions. For example, methyl groups at position 5 reduce steric clash at position 2 .
    Validate via competitive experiments with deuterated analogs or kinetic isotope effects (KIE) .

Q. How can researchers address inconsistent biological activity data for this compound in antimicrobial assays?

Methodological Answer: Contradictions may arise from assay conditions or compound stability:

  • Dose-Response Curves : Test multiple concentrations (1–100 µM) in triplicate to establish EC₅₀ values. Include controls (e.g., DMSO-only) to rule out solvent effects .
  • Time-Kill Studies : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects.
  • Metabolic Stability : Pre-incubate the compound in assay media (37°C, pH 7.4) for 24 hours and re-test to assess degradation impact .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Methodological Answer: Key challenges include:

  • Iodine Handling : Large-scale reactions require strict control of exothermic iodination steps. Use jacketed reactors with gradual reagent addition .
  • Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective batch processing.
  • Yield Optimization : Statistical tools like Design of Experiments (DoE) can identify optimal parameters (e.g., temperature, catalyst loading) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.